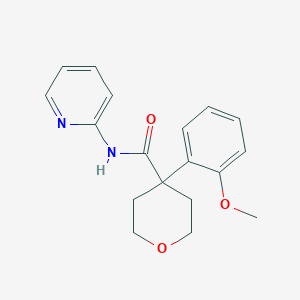

4-(2-methoxyphenyl)-N-(pyridin-2-yl)oxane-4-carboxamide

Description

4-(2-methoxyphenyl)-N-(pyridin-2-yl)oxane-4-carboxamide is an organic compound that belongs to the class of oxane carboxamides This compound is characterized by the presence of a methoxyphenyl group attached to the oxane ring and a pyridinyl group attached to the carboxamide moiety

Properties

IUPAC Name |

4-(2-methoxyphenyl)-N-pyridin-2-yloxane-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3/c1-22-15-7-3-2-6-14(15)18(9-12-23-13-10-18)17(21)20-16-8-4-5-11-19-16/h2-8,11H,9-10,12-13H2,1H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZMWVJBCYIJJHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2(CCOCC2)C(=O)NC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methoxyphenyl)-N-(pyridin-2-yl)oxane-4-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxybenzaldehyde with pyridine-2-carboxylic acid in the presence of a suitable catalyst to form the corresponding oxane intermediate. This intermediate is then subjected to amide formation using reagents such as carbodiimides or acid chlorides under controlled conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of 4-(2-methoxyphenyl)-N-(pyridin-2-yl)oxane-4-carboxamide may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-(2-methoxyphenyl)-N-(pyridin-2-yl)oxane-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.

Reduction: The carboxamide group can be reduced to form amine derivatives.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents under appropriate conditions.

Major Products Formed

Oxidation: Formation of 2-methoxybenzoic acid or 2-methoxybenzaldehyde derivatives.

Reduction: Formation of 4-(2-methoxyphenyl)-N-(pyridin-2-yl)oxane-4-amine.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(2-methoxyphenyl)-N-(pyridin-2-yl)oxane-4-carboxamide has several scientific research applications, including:

Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific biological pathways.

Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

Material Science:

Mechanism of Action

The mechanism of action of 4-(2-methoxyphenyl)-N-(pyridin-2-yl)oxane-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl and pyridinyl groups may facilitate binding to these targets, leading to modulation of biological pathways. The exact mechanism depends on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

- 4-(2-methoxyphenyl)-N-(pyridin-2-yl)oxane-4-carboxylic acid

- 4-(2-methoxyphenyl)-N-(pyridin-2-yl)oxane-4-amine

- 4-(2-methoxyphenyl)-N-(pyridin-2-yl)oxane-4-aldehyde

Uniqueness

4-(2-methoxyphenyl)-N-(pyridin-2-yl)oxane-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both methoxyphenyl and pyridinyl groups allows for versatile reactivity and potential for diverse applications in various fields.

Biological Activity

Overview

4-(2-Methoxyphenyl)-N-(pyridin-2-yl)oxane-4-carboxamide is an organic compound belonging to the class of oxane carboxamides. Its structure features a methoxyphenyl group attached to an oxane ring and a pyridinyl group linked to a carboxamide moiety. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications and unique biological activities.

The synthesis of 4-(2-methoxyphenyl)-N-(pyridin-2-yl)oxane-4-carboxamide can be achieved through various synthetic routes. A common method involves reacting 2-methoxybenzaldehyde with pyridine-2-carboxylic acid in the presence of a catalyst, followed by amide formation using reagents such as carbodiimides or acid chlorides under controlled conditions. The chemical reactions it undergoes include oxidation, reduction, and substitution, which can modify its biological activity.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets such as enzymes and receptors. The methoxyphenyl and pyridinyl groups enhance its binding affinity to these targets, potentially modulating various biological pathways. The exact mechanism varies depending on the target and application context but generally involves inhibition or alteration of enzymatic activity.

Biological Activities

Research indicates that 4-(2-methoxyphenyl)-N-(pyridin-2-yl)oxane-4-carboxamide exhibits several biological activities:

- Antimicrobial Activity : Similar compounds have shown effectiveness against various microbial strains, suggesting potential applications in treating infections .

- Anticancer Properties : Studies have indicated that related compounds possess anticancer properties, possibly through mechanisms involving apoptosis induction in cancer cells.

- Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory activities, indicating potential for treating inflammatory diseases .

- Antidiabetic Potential : Some derivatives have been linked to glucose regulation and insulin sensitivity improvement, marking them as candidates for diabetes treatment .

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of several oxane derivatives, including 4-(2-methoxyphenyl)-N-(pyridin-2-yl)oxane-4-carboxamide. The results showed significant inhibition of cell proliferation in breast cancer cell lines, with IC50 values comparable to established chemotherapeutic agents. This suggests that further development could lead to effective cancer therapies.

Case Study 2: Antimicrobial Screening

In another study focusing on antimicrobial properties, this compound was tested against a panel of bacteria and fungi. It exhibited notable activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) indicating strong potential for use in antimicrobial formulations.

Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.